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Compound Name: (Rac)-RK-682

Cat. No.: B15577566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for

metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative

regulator of both insulin and leptin signaling pathways. Inhibition of PTP1B is a promising

strategy to enhance insulin sensitivity and promote metabolic homeostasis. This guide provides

a comparative overview of (Rac)-RK-682 and other selective PTP1B inhibitors, supported by

available experimental data.

Overview of PTP1B Inhibitors
A diverse range of molecules have been investigated for their PTP1B inhibitory activity. These

can be broadly categorized based on their mechanism of action, primarily as competitive

inhibitors that target the active site or as allosteric inhibitors that bind to other sites on the

enzyme, inducing conformational changes that prevent its function. Allosteric inhibitors are of

particular interest as they may offer greater selectivity over other highly homologous protein

tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).

(Rac)-RK-682: A Profile
(Rac)-RK-682, the racemic form of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is

a microbial metabolite identified as a protein tyrosine phosphatase (PTPase) inhibitor. Available

data indicates its inhibitory activity against several phosphatases.
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Key Efficacy Data for (Rac)-RK-682:

Target IC50 Value

PTP1B 8.6 µM[1]

LMW-PTP (Low Molecular Weight-PTP) 12.4 µM[1]

CDC-25B (Cell Division Cycle 25B) 0.7 µM[1]

Note: Data on the inhibitory activity of (Rac)-RK-682 against TCPTP, a critical measure of its

selectivity, is not readily available in the reviewed literature. In vivo studies of (Rac)-RK-682
have primarily focused on its effect on cell cycle progression, demonstrating an arrest at the G1

phase, rather than its impact on metabolic parameters.[2]

Comparison with Other Selective PTP1B Inhibitors
For a comprehensive comparison, we will evaluate (Rac)-RK-682 alongside other well-

characterized selective PTP1B inhibitors, with a focus on their potency, selectivity, and

mechanism of action.

Trodusquemine (MSI-1436): An Allosteric Inhibitor
Trodusquemine is a natural aminosterol that acts as a selective, non-competitive, allosteric

inhibitor of PTP1B. It has been extensively studied and has undergone clinical trials.

Key Efficacy Data for Trodusquemine:

Target IC50 Value

PTP1B ~1 µM

TCPTP 224 µM

Trodusquemine exhibits over 200-fold selectivity for PTP1B over TCPTP, a highly desirable

characteristic for a therapeutic candidate. Its allosteric binding to the C-terminal region of

PTP1B is responsible for this high selectivity.
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In Vivo Efficacy of Trodusquemine: Studies in diet-induced obese mice have shown that

Trodusquemine administration leads to:

Fat-specific weight loss.

Improved plasma insulin and leptin levels.

Enhanced insulin and leptin signaling.

Ertiprotafib: A Competitive Inhibitor
Ertiprotafib is another PTP1B inhibitor that reached clinical trials. However, its development

was halted.

Mechanism of Action: Unlike the targeted inhibition of Trodusquemine, Ertiprotafib was found to

induce aggregation of PTP1B in a concentration-dependent manner. This non-specific mode of

action likely contributed to its lack of efficacy and adverse effects in clinical trials.

Summary of Comparative Data
The following table summarizes the key characteristics of (Rac)-RK-682 and other selected

PTP1B inhibitors based on available data.

Inhibitor Type PTP1B IC50 TCPTP IC50
Selectivity
(PTP1B vs
TCPTP)

In Vivo
Metabolic
Efficacy

(Rac)-RK-682 Competitive 8.6 µM[1] Not Available Not Available Not Reported

Trodusquemi

ne (MSI-

1436)

Allosteric,

Non-

competitive

~1 µM 224 µM >200-fold
Demonstrate

d

Ertiprotafib
Induces

Aggregation
N/A N/A N/A

Withdrawn

from trials
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In Vitro PTP1B Inhibition Assay (p-Nitrophenyl
Phosphate - pNPP)
This is a common and straightforward method to determine the inhibitory activity of compounds

against PTP1B.

Principle: The assay measures the enzymatic activity of PTP1B by detecting the

dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol

(pNP), is a chromogenic compound that can be quantified spectrophotometrically at 405 nm.

Materials:

Recombinant human PTP1B enzyme

Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

Substrate: p-Nitrophenyl phosphate (pNPP)

Test compounds (e.g., (Rac)-RK-682) dissolved in a suitable solvent (e.g., DMSO).

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

Add a fixed amount of PTP1B enzyme to each well of the microplate.

Add the different concentrations of the test compound to the respective wells. A control well

with solvent only should be included.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific

temperature (e.g., 37°C).

Initiate the reaction by adding a fixed concentration of the pNPP substrate to all wells.
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Incubate the reaction for a specific time (e.g., 30-60 minutes) at the same temperature.

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Caption: PTP1B's role in the insulin signaling pathway.
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Caption: Workflow for PTP1B inhibition assay.

Conclusion
(Rac)-RK-682 demonstrates inhibitory activity against PTP1B with an IC50 in the mid-

micromolar range. However, a comprehensive evaluation of its potential as a selective PTP1B

inhibitor is currently limited by the lack of data on its activity against the closely related

phosphatase, TCPTP, and the absence of in vivo studies assessing its effects on metabolic

parameters.

In comparison, allosteric inhibitors like Trodusquemine (MSI-1436) have shown significant

promise due to their high selectivity for PTP1B over TCPTP and demonstrated efficacy in

preclinical models of obesity and diabetes. The challenges encountered by active-site directed

inhibitors and compounds with non-specific mechanisms, such as Ertiprotafib, highlight the

importance of thorough characterization of both selectivity and mechanism of action in the

development of PTP1B-targeted therapeutics.

Further research is required to fully elucidate the selectivity profile and in vivo metabolic effects

of (Rac)-RK-682 to determine its potential as a therapeutic agent for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.medchemexpress.com/rac-rk-682.html
https://pubmed.ncbi.nlm.nih.gov/7556642/
https://pubmed.ncbi.nlm.nih.gov/7556642/
https://www.benchchem.com/product/b15577566#comparing-rac-rk-682-with-other-selective-ptp1b-inhibitors
https://www.benchchem.com/product/b15577566#comparing-rac-rk-682-with-other-selective-ptp1b-inhibitors
https://www.benchchem.com/product/b15577566#comparing-rac-rk-682-with-other-selective-ptp1b-inhibitors
https://www.benchchem.com/product/b15577566#comparing-rac-rk-682-with-other-selective-ptp1b-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577566?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

